molecular formula C19H17N3O B3486178 2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B3486178
M. Wt: 303.4 g/mol
InChI Key: QLVJXNSQJGEBCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the attachment of the benzyl and phenylethylamino groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction. It’s important to note that the synthesis of complex organic molecules often requires careful optimization to achieve high yields and selectivity .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). Attached to this ring at the 2-position is a benzyl group (a phenyl ring attached to a methylene group), and at the 5-position is a phenylethylamino group (a phenyl ring attached to an ethyl group, which is in turn attached to an amino group). The 4-position of the oxazole ring carries a nitrile group (a carbon triple-bonded to a nitrogen) .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the oxazole ring, the amino group, and the nitrile group. The oxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions . The amino group can act as a nucleophile and is also basic, so it can react with acids . The nitrile group can undergo a variety of reactions, including hydrolysis to a carboxylic acid and reduction to a primary amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the polar nitrile and amino groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Properties

IUPAC Name

2-benzyl-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-14-17-19(21-12-11-15-7-3-1-4-8-15)23-18(22-17)13-16-9-5-2-6-10-16/h1-10,21H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVJXNSQJGEBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Reactant of Route 6
2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

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